2-Tridecene-4,7-diynal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E)-tridec-2-en-4,6-diynal |
InChI |
InChI=1S/C13H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-6H2,1H3/b12-11+ |
InChI Key |
UNXLTTXDLORHGO-VAWYXSNFSA-N |
SMILES |
CCCCCCC#CC#CC=CC=O |
Isomeric SMILES |
CCCCCCC#CC#C/C=C/C=O |
Canonical SMILES |
CCCCCCC#CC#CC=CC=O |
Origin of Product |
United States |
Occurrence and Isolation of 2 Tridecene 4,7 Diynal in Biological Systems
Natural Abundance and Distribution Across Biological Matrices
The distribution of 2-Tridecene-4,7-diynal is not widespread but is significant in the specific biological contexts in which it has been found. Its identification in different biological kingdoms points to potentially conserved or convergently evolved metabolic pathways.
A study on the plasma metabolomics profiles of patients with Parkinson's disease identified this compound as a detectable metabolite. nih.gov This finding suggests that the compound is present in human circulation and may be associated with lipid metabolism, although its precise role in this context is yet to be fully elucidated. The study highlights the compound as part of the broader metabolic signature in human plasma. nih.gov
Table 1: Detection of this compound in Human Plasma Metabolome
| Metabolite Name | Lipid Map ID | m/z | Retention Time (min) | Fold Change (PD vs. HC) | p-value |
| This compound | LMFA06000077 | 377.247 | 2.163 | 1.358 | 0.017 |
| Data from a study on Parkinson's disease metabolomics. nih.gov |
Research into the metabolism of non-conventional wine yeasts has also identified this compound. ulisboa.pt A study characterized the metabolome of Lachancea thermotolerans and Metschnikowia pulcherrima, where this compound was listed as a potential metabolite. ulisboa.pt This suggests that certain yeast species have the metabolic capability to produce this polyacetylene during fermentation processes. The compound is noted as being produced by plants, algae, and fungi, potentially as a defense compound. ulisboa.pt
Table 2: Identification of this compound in Yeast Fermentation
| Yeast Species | Compound | Chemical Formula | Notes |
| Lachancea thermotolerans, Metschnikowia pulcherrima | This compound | C13H16O | Identified as a secondary metabolite during wine fermentation. ulisboa.pt |
The fermentation of safflower with yeast has also been shown to enhance the concentration of anti-inflammatory active ingredients, including polyacetylenes. researchgate.net While not specifying this compound, this research indicates that yeast fermentation can be a viable method for producing or enhancing polyacetylenic compounds. researchgate.net
While direct evidence of this compound in marine organisms is not explicitly documented in the reviewed literature, the marine environment is a rich source of a wide variety of polyacetylenic natural products. researchgate.netnih.gov These compounds are found in marine sponges, algae, and invertebrates. nih.govresearchgate.netnih.govjst.go.jpacs.org The structural diversity of marine polyacetylenes is vast, and many exhibit significant biological activities. nih.govresearchgate.netjst.go.jp Given that polyacetylenes are a known class of secondary metabolites in marine organisms, it is plausible that this compound or structurally similar compounds could be present in these ecosystems. researchgate.netnih.gov
Considerations for Sample Collection and Preparation for Metabolomic Analysis
The accuracy of metabolomic data heavily relies on meticulous sample collection and preparation to preserve the true biological state of the sample. nih.gov Key considerations include minimizing contamination from collection tools and the environment, and preventing sample degradation by ensuring proper storage and rapid processing. mdpi.com For plasma metabolomics, careful handling is required to prevent hemolysis and clotting. nih.gov
The primary objectives of sample preparation are to maintain the original metabolite profile, maximize the efficiency of extraction, and ensure the sample is compatible with analytical techniques like mass spectrometry. nih.gov Common challenges include the introduction of external substances and the rapid degradation of metabolites if not handled and stored correctly. nih.gov
Methodologies for Extraction and Purification from Complex Biological Samples
The extraction and purification of metabolites like this compound from complex biological matrices are critical for accurate analysis. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Commonly used extraction techniques in metabolomics include:
Liquid-liquid extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases, and is often used for non-polar metabolites. nih.gov
Solid-phase extraction (SPE): SPE utilizes a solid adsorbent to isolate specific metabolites from a liquid sample, offering a high degree of selectivity and purification. jst.go.jp It is a widely used technique in metabolomics laboratories for concentrating and purifying samples. jst.go.jp
Protein Precipitation: This technique is employed to remove proteins from biological samples, such as plasma, using organic solvents like acetonitrile (B52724). This prevents interference from proteins during analysis. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that involves an extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.
Advanced Chromatographic Separation Techniques for Isolation
The primary method for the isolation and purification of polyacetylenes from natural sources is high-performance liquid chromatography (HPLC). This technique offers high resolution and is suitable for separating complex mixtures of structurally similar compounds.
Modern approaches to natural product isolation often involve a multi-step process that begins with metabolite profiling using analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). This initial step helps in the targeted isolation of specific compounds. For preparative scale isolation, conditions determined at the analytical scale are transferred to a semi-preparative or preparative HPLC system.
The choice of stationary phase is critical for achieving efficient separation. Reversed-phase columns (e.g., C18) are commonly used for the separation of moderately polar to nonpolar compounds like many polyacetylenes. The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol.
To enhance the purity of the isolated compound, multiple chromatographic steps may be necessary. This can involve using different column chemistries or chromatographic modes to separate the target compound from remaining impurities.
| Technique | Description | Relevance for Polyacetylene Isolation |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique based on the differential partitioning of analytes between a stationary and a mobile phase. | The most common and effective method for the purification of polyacetylenes from plant extracts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Used for the initial detection and characterization of polyacetylenes in complex mixtures, guiding the isolation process. |
| Preparative HPLC | A scaled-up version of analytical HPLC designed to purify larger quantities of a compound. | Essential for obtaining pure polyacetylenes in sufficient amounts for structural elucidation and biological testing. |
Challenges in Isolating Unstable Polyacetylenic Compounds
The isolation of polyacetylenes is fraught with challenges primarily due to their instability. These compounds are sensitive to a variety of environmental factors which can lead to their degradation.
Light Sensitivity: Polyacetylenes can undergo photodecomposition when exposed to light, particularly UV radiation. Therefore, all isolation procedures must be carried out in the dark or under light-protected conditions to prevent the formation of artifacts.
Thermal Instability: These compounds are often thermally labile, and exposure to high temperatures can cause degradation. This necessitates that extraction and isolation procedures are performed at low temperatures.
Oxidative Degradation: The triple bonds in polyacetylenes are susceptible to oxidation. To mitigate this, the use of deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon) during the isolation process is often recommended.
pH Sensitivity: The stability of polyacetylenes can also be pH-dependent, and exposure to strong acids or bases can lead to decomposition or rearrangement.
These stability issues require careful handling and optimization of the isolation protocol to ensure the integrity of the target compound throughout the purification process. The inherent reactivity that makes these compounds biologically interesting also contributes to the difficulties in their isolation.
Biosynthetic Pathways and Enzymatic Transformations of 2 Tridecene 4,7 Diynal
Proposed Biosynthetic Routes from Precursor Molecules
The biosynthesis of polyacetylenes originates from common C18 fatty acids, with linoleic acid being a frequent starting point. researchgate.net The proposed pathway to C13 polyacetylenes like 2-Tridecene-4,7-diynal involves a series of desaturation, acetylenation, and chain-shortening reactions.
The initial and crucial step in many polyacetylene biosynthetic pathways is the conversion of linoleic acid to crepenynic acid, which introduces the first triple bond into the C18 fatty acid chain. researchgate.net This is followed by further desaturation steps to create a highly unsaturated C18 precursor. The formation of C13 compounds is then thought to occur through chain-shortening mechanisms. nih.gov
A plausible biosynthetic route to a C13 polyacetylene backbone can be envisioned starting from a C18 polyacetylenic fatty acid. This precursor would undergo a series of enzymatic modifications, including desaturation and subsequent chain shortening, likely through a process analogous to β-oxidation, to yield the C13 skeleton. nih.gov Further modifications would then be required to introduce the specific pattern of double and triple bonds found in this compound.
The key enzymatic steps in the formation of the polyacetylene backbone are desaturation and acetylenation. These reactions are primarily catalyzed by a family of enzymes known as fatty acid desaturases (FADs), particularly divergent forms of FAD2. oup.comoup.com While canonical FAD2 enzymes introduce double bonds, specialized FAD2-like enzymes, often referred to as acetylenases, catalyze the formation of triple bonds from existing double bonds. oup.com
The process of creating a polyacetylene chain involves sequential desaturation events. For instance, after the initial formation of crepenynic acid, further desaturases can act on the fatty acid chain to introduce additional double and triple bonds. nih.gov
Chain shortening is another critical process for the formation of C13 polyacetylenes from their C18 precursors. This is believed to occur via β-oxidation, a metabolic process that breaks down fatty acids to generate acetyl-CoA. nih.gov In the context of polyacetylene biosynthesis, this process would be adapted to shorten the highly unsaturated C18 chain to a C13 intermediate. The regulation of this chain-shortening step is crucial for determining the final chain length of the polyacetylene.
The biosynthesis of polyacetylenes is not a linear pathway but rather a metabolic network with several intermediates and branching points. Crepenynic acid is a key intermediate that can be funneled into various downstream pathways leading to a wide array of polyacetylene structures. researchgate.net
From crepenynic acid, further desaturation can lead to the formation of dehydrocrepenynic acid, another important intermediate. nih.gov The specific polyacetylenes produced in a given plant species depend on the complement of desaturases and other modifying enzymes present.
The pathway leading to this compound would likely branch off from the mainstream polyacetylene pathway at the level of a C13 intermediate. This intermediate would then undergo specific modifications to yield the final structure of this compound. The aldehyde functional group in this compound suggests a final oxidation step from a corresponding alcohol precursor.
Table 1: Proposed Intermediates in the Biosynthesis of this compound
| Intermediate | Proposed Role |
| Linoleic Acid | Initial C18 fatty acid precursor. |
| Crepenynic Acid | First C18 acetylenic intermediate. |
| C18 Polyacetylenic Fatty Acid | Highly unsaturated C18 precursor to chain shortening. |
| C13 Polyacetylenic Fatty Acid | Product of chain shortening from C18 precursor. |
| C13 Polyacetylenic Alcohol | Immediate precursor to the final aldehyde. |
Investigation of Enzymes Involved in this compound Formation
The specific enzymes responsible for the biosynthesis of this compound have not been individually characterized. However, based on the proposed pathway, the key enzymes would be desaturases, acetylenases, and enzymes involved in the β-oxidation pathway, as well as a terminal alcohol dehydrogenase.
Research in various plant species has led to the characterization of several FAD2-like enzymes with acetylenase activity. oup.comresearchgate.net These enzymes exhibit substrate specificity that can determine the type of polyacetylenes produced. For example, some acetylenases specifically act on oleic acid, while others prefer linoleic acid as a substrate.
The desaturases and acetylenases involved in the biosynthesis of this compound would need to catalyze the formation of the di-yne motif at positions 4 and 7 of the tridecene chain. This would likely involve a series of highly specific enzymatic reactions on a C13 fatty acid intermediate. The identification and characterization of these specific enzymes remain a subject for future research.
Table 2: Key Enzyme Classes in Polyacetylene Biosynthesis
| Enzyme Class | Function | Example |
| Fatty Acid Desaturase (FAD) | Introduces double bonds into fatty acid chains. | FAD2 |
| Acetylenase (FAD2-like) | Converts double bonds to triple bonds. | Δ12-acetylenase |
| β-oxidation Enzymes | Shorten fatty acid chains. | Thiolase, Dehydrogenase, etc. |
| Alcohol Dehydrogenase | Oxidizes alcohols to aldehydes. | ADH |
To date, there are no published in vitro or in vivo enzymatic activity assays that specifically demonstrate the formation of this compound or its immediate precursors. However, the general activity of polyacetylene-biosynthetic enzymes has been demonstrated through heterologous expression studies. For example, FAD2-like genes from various plants have been expressed in yeast or other plant systems, and their ability to produce acetylenic fatty acids has been confirmed. oup.com
Future research could involve the isolation of candidate enzymes from plants known to produce C13 polyacetylenes and the use of labeled substrates in in vitro assays to track the formation of specific intermediates leading to this compound.
Metabolic Flux Analysis Pertaining to this compound Formation and Turnover
Metabolic flux analysis is a powerful tool for understanding the flow of metabolites through a biosynthetic pathway and can provide insights into the regulation and efficiency of the pathway. nih.gov There is currently no specific metabolic flux analysis data available for the biosynthesis of this compound.
However, studies on the regulation of polyacetylene biosynthesis in general suggest that the flux through the pathway is tightly controlled and can be influenced by developmental and environmental cues. oup.comnih.gov The expression of the biosynthetic genes, particularly the FAD2-like acetylenases, is often regulated at the transcriptional level. nih.gov
The turnover of polyacetylenes in plants is also an important aspect of their metabolism. These compounds can be further metabolized or degraded, and understanding these processes is crucial for a complete picture of their biological role. The factors influencing the accumulation and turnover of this compound are yet to be investigated. Future studies employing techniques like stable isotope labeling could help to elucidate the metabolic flux and turnover rates related to this specific compound. nih.gov
Isotopic Labeling Studies to Trace Biosynthetic Precursors
The elucidation of the biosynthetic pathway of polyacetylenes, including this compound, has been significantly advanced by the use of isotopic labeling studies. These powerful techniques involve feeding a plant or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope. By tracking the incorporation of this label into the final polyacetylene product, researchers can definitively identify the building blocks and intermediates of the pathway. While direct isotopic labeling studies specifically targeting this compound are not extensively documented in publicly available research, the general principles of polyacetylene biosynthesis have been established through studies on closely related and more abundant C17 polyacetylenes, such as falcarinol (B191228) and falcarindiol, which are also found in plants of the Apiaceae family. researchgate.netaau.dk
More specifically, oleic acid has been identified as a key precursor in the formation of C17-polyacetylenes. researchgate.netaau.dk The proposed biosynthetic route, supported by experimental evidence, involves a series of desaturation and oxidation reactions. researchgate.net Isotopic labeling has been crucial in confirming the transformation of oleic acid into key intermediates like crepenynic acid. researchgate.netresearchgate.net
While the direct biosynthetic pathway to the C13 compound this compound has not been fully elucidated, it is hypothesized to branch from the main polyacetylene pathway. It could potentially be formed from a shorter fatty acid precursor or through a chain-shortening β-oxidation step of a C17 or C18 intermediate. researchgate.net Isotopic labeling studies would be instrumental in verifying this hypothesis. For instance, feeding experiments with labeled oleic acid and subsequent analysis of the labeling pattern in this compound could confirm if it shares the same initial precursor as the C17 polyacetylenes.
The table below illustrates the type of data that would be generated from isotopic labeling studies to trace the biosynthetic precursors of a hypothetical polyacetylene, based on findings for related compounds.
| Labeled Precursor Administered | Observed Labeled Intermediate | Inferred Biosynthetic Step |
| [U-14C]Acetate | Labeled long-chain fatty acids | Assembly of the carbon backbone via fatty acid synthesis |
| [3H]Oleic acid | [3H]Crepenynic acid | Desaturation of oleic acid |
| [14C]Crepenynic acid | Labeled C17-polyacetylenes | Conversion of crepenynic acid to downstream polyacetylenes |
Further detailed studies utilizing precursors labeled with stable isotopes like 13C and their detection through Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) could provide more precise information on the bond rearrangements and enzymatic mechanisms involved in the formation of the characteristic di-yne and ene functionalities of this compound. beilstein-journals.org
The research findings on the biosynthesis of related polyacetylenes in the Apiaceae family provide a solid framework for understanding the formation of this compound. The table below summarizes key research findings from studies on these related compounds, which inform our understanding of the likely biosynthetic pathway of this compound.
| Research Finding | Significance for this compound Biosynthesis | Reference |
| Oleic acid is the precursor to C17-polyacetylenes like falcarinol. | Suggests that a fatty acid is the likely starting point for the biosynthesis of this compound. | researchgate.netaau.dk |
| The pathway involves desaturase enzymes (FAD2-like) that introduce double and triple bonds. | Indicates that similar enzymatic machinery is likely responsible for creating the ene and di-yne functionalities in this compound. | researchgate.netplantae.org |
| β-oxidation is involved in the transformation of C18 intermediates to C17 polyacetylenes. | Presents a plausible mechanism for the formation of a C13 aldehyde from a longer chain fatty acid intermediate. | researchgate.net |
| Polyacetylene biosynthesis is often induced in response to pathogens. | Suggests that the production of this compound may also be part of a plant's defense mechanism. | oup.comnih.govbiorxiv.org |
Future research employing advanced isotopic labeling techniques will be essential to precisely map the biosynthetic pathway of this compound and to identify the specific enzymes that catalyze each step in its formation.
Chemical Synthesis Strategies for 2 Tridecene 4,7 Diynal and Its Analogues
Total Synthesis Approaches to the Core Polyacetylenic Aldehyde Structure
The total synthesis of 2-Tridecene-4,7-diynal, a C13 polyacetylenic aldehyde, necessitates a convergent approach where key fragments are synthesized separately and then coupled. A plausible retrosynthetic analysis would involve disconnecting the molecule at the C-C bonds of the eneyne moiety, suggesting key bond-forming reactions such as cross-coupling reactions.
Stereoselective Synthetic Methodologies for the Alkene Moiety
A crucial step in the synthesis of this compound is the stereoselective formation of the (E)-alkene in the α,β-unsaturated aldehyde system. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method to achieve this transformation with high (E)-selectivity. wikipedia.orgnrochemistry.comslideshare.netorganicchemistrydata.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde.
In a potential synthetic route, a phosphonate ester bearing the diynyl moiety would be reacted with a protected glycoaldehyde derivative. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org The reaction mechanism involves the formation of an oxaphosphetane intermediate, which then eliminates to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgyoutube.com
| Reaction | Description | Key Features | Reference |
| Horner-Wadsworth-Emmons | Condensation of a stabilized phosphonate carbanion with an aldehyde. | High (E)-stereoselectivity, mild reaction conditions, easy removal of byproduct. | wikipedia.orgnrochemistry.com |
| Still-Gennari Modification | A variation of the HWE reaction using phosphonates with electron-withdrawing groups and non-coordinating cations. | Favors the formation of (Z)-alkenes. | nrochemistry.com |
The choice of base and reaction conditions can be optimized to maximize the yield and stereoselectivity of the desired (E)-alkene.
Introduction of Alkyne Functionalities
The construction of the 4,7-diyne system is central to the synthesis of the target molecule. The Sonogashira cross-coupling reaction is a premier method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, making it ideal for synthesizing eneynes and diynes. wikipedia.orgtandfonline.comlibretexts.org This palladium-catalyzed reaction, typically with a copper(I) co-catalyst, couples a terminal alkyne with a vinyl or aryl halide. wikipedia.orglibretexts.org
A convergent strategy for this compound could involve the following steps:
Synthesis of a terminal alkyne fragment corresponding to the C8-C13 portion of the molecule.
Synthesis of a vinyl halide fragment corresponding to the C1-C7 portion, which already contains the α,β-unsaturated aldehyde (likely in a protected form).
A Sonogashira coupling of these two fragments to form the C7-C8 bond.
A second Sonogashira coupling to introduce the second alkyne at C4. An alternative is the use of a pre-formed enyne fragment.
To avoid the formation of alkyne homocoupling products (Glaser coupling), copper-free Sonogashira protocols have been developed. wikipedia.org The choice of catalyst, base, and solvent is critical for the success of the coupling reaction, especially with potentially sensitive substrates containing aldehyde functionalities.
| Reaction | Description | Catalyst/Reagents | Application | Reference |
| Sonogashira Coupling | Cross-coupling of a terminal alkyne with a vinyl or aryl halide. | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base. | Formation of eneyne and diyne systems. | wikipedia.orglibretexts.org |
| Negishi Coupling | Cross-coupling of an organozinc compound with an organic halide. | Palladium or Nickel catalyst. | Alternative for C-C bond formation. | orgsyn.org |
| Cadiot-Chodkiewicz Coupling | Coupling of a terminal alkyne with a 1-haloalkyne. | Copper(I) salt, Amine base. | Synthesis of unsymmetrical diynes. | researchgate.net |
Synthetic Routes to Stereoisomers and Positional Isomers of this compound
The synthesis of stereoisomers, such as the (Z)-isomer of the alkene, and positional isomers of the diyne functionality is important for understanding the biological activity profile.
To obtain the (Z)-isomer of the α,β-unsaturated aldehyde, modifications to the standard olefination conditions are necessary. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and non-coordinating counterions (like K⁺ with 18-crown-6), can provide high selectivity for the (Z)-alkene. nrochemistry.com Alternatively, other olefination methods, such as the Wittig reaction with unstabilized or semi-stabilized ylides, can also favor the formation of (Z)-alkenes.
The synthesis of positional isomers of the diyne can be achieved by strategically altering the points of coupling of the alkyne units. For example, to synthesize an isomer with a 4,8-diynal structure, the starting fragments for the Sonogashira coupling would be designed accordingly. The synthesis of libraries of isomeric polyacetylenes has been described using palladium-mediated cross-coupling reactions as a key strategy. researchgate.net
Development of Synthetic Analogues and Derivatives for Structure-Activity Relationship Studies
To probe the structure-activity relationships (SAR) of this compound, the synthesis of analogues with systematic modifications to the aldehyde functionality, chain length, and degree of unsaturation is essential.
Modification of the Aldehyde Functionality
The aldehyde group is a reactive handle that can be readily modified to explore its importance for biological activity. Standard organic transformations can be employed to generate a variety of derivatives.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation would yield 2-tridecene-4,7-diyn-1-ol.
Oxidation: Oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent would produce 2-tridecene-4,7-diynoic acid.
Olefination: Reaction of the aldehyde with Wittig or HWE reagents can extend the carbon chain and introduce new double bonds.
Imination/Oximation: Condensation with amines or hydroxylamines can form imines or oximes, respectively, which can alter the electronic and steric properties of this part of the molecule. thermofisher.com The introduction of aldehyde functionalities into biomolecules is a known strategy for creating unique chemical handles for modification. rsc.org
Variations in Chain Length and Degree of Unsaturation
The synthesis of analogues with different chain lengths can be accomplished by using different starting materials in the convergent synthetic sequence. For instance, employing a shorter or longer alkyl-terminal alkyne in the Sonogashira coupling would directly lead to analogues with varied chain lengths. The impact of chain length on the properties of polyacetylenes has been a subject of study, with research showing that properties like conductivity can be dependent on the length of the conjugated system. mdpi.com
The degree of unsaturation can be altered by several methods:
Partial Hydrogenation: Selective hydrogenation of one or both of the triple bonds can be achieved using catalysts like Lindlar's catalyst to produce the corresponding (Z,Z)-diene or enyne.
Complete Hydrogenation: Full saturation of the alkyne and alkene moieties would yield the corresponding saturated aldehyde.
Introduction of More Unsaturation: The synthesis of analogues with additional double or triple bonds can be envisioned through the use of more unsaturated building blocks in the coupling reactions.
The systematic synthesis of these analogues allows for a comprehensive evaluation of how each structural feature of this compound contributes to its biological activity, providing valuable insights for the design of more potent or selective compounds.
Advanced Analytical Techniques for Characterization and Quantification
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomics Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of unknown compounds like 2-tridecene-4,7-diynal. Its high mass accuracy and resolving power are crucial for distinguishing between isobaric interferences and confirming molecular formulas. quality-assistance.com
Untargeted and Targeted LC-MS Based Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) based metabolomics is a powerful approach for the discovery and quantification of this compound in complex biological or chemical matrices. researchgate.net
Untargeted Metabolomics: In an untargeted approach, LC-HRMS would be employed to generate a comprehensive profile of all detectable metabolites in a sample. acs.orgresearchgate.net The data would be processed to find molecular features corresponding to the predicted mass of this compound (C13H16O, monoisotopic mass: 188.12012 Da). nih.govacs.orgebi.ac.uk The high mass accuracy of instruments like a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer would allow for the confident assignment of the elemental composition from the measured mass-to-charge ratio (m/z). quality-assistance.com For instance, the protonated molecule [M+H]+ would be expected at m/z 189.12740. nih.gov
Targeted Metabolomics: Once identified, a targeted LC-MS/MS method, often using a triple quadrupole (QqQ) mass spectrometer, can be developed for the sensitive and specific quantification of this compound. bohrium.com This involves optimizing the detection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and provides high selectivity. Due to the aldehyde functional group, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) could be employed to improve chromatographic retention and ionization efficiency, leading to lower limits of detection. nih.gov
Tandem Mass Spectrometry for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is critical for the structural elucidation of this compound by providing characteristic fragmentation patterns. nationalmaglab.org By selecting the precursor ion (e.g., [M+H]+ or [M+Na]+) and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated that reveals information about the molecule's substructures.
Based on the structure of this compound, characteristic fragmentation pathways can be predicted. Cleavage at the bonds adjacent to the carbonyl group and the triple bonds would be expected. For instance, studies on other polyacetylenes have shown distinct cleavages along the carbon chain. researchgate.net The fragmentation of the conjugated enal system would also produce specific fragment ions. Analysis of these fragments allows for the piecing together of the molecular structure. Advanced techniques like MassFormer, a graph transformer model, can also be used to predict tandem mass spectra, which can be a valuable tool in the absence of experimental reference data. arxiv.org
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 189.12740 | 151.3 |
| [M+Na]+ | 211.10934 | 160.5 |
| [M-H]- | 187.11284 | 152.0 |
| [M+NH4]+ | 206.15394 | 164.6 |
| [M+K]+ | 227.08328 | 156.1 |
| Data predicted using CCSbase and available on PubChem. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including the precise stereochemistry of this compound. libretexts.org
1D and 2D NMR Experiments for Connectivity and Stereochemistry
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of this compound.
¹H NMR: The 1D ¹H NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms. Key signals would include the aldehydic proton (likely a doublet), olefinic protons of the trans double bond (with a characteristic large coupling constant), and protons adjacent to the alkynyl groups. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. The carbonyl carbon of the aldehyde would appear at a characteristic downfield shift (around 190-200 ppm). The sp-hybridized carbons of the two alkyne groups and the sp²-hybridized carbons of the alkene would also have distinct chemical shifts.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the carbon skeleton. For example, it would show correlations between the aldehydic proton and the adjacent olefinic proton, and along the alkyl chain. figshare.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their proton assignments. figshare.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different structural fragments, such as linking the alkyl chain to the polyacetylene core and the polyacetylene core to the enal moiety. figshare.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the stereochemistry of the double bond. For the trans configuration of the C2-C3 double bond in this compound, a NOE correlation would be expected between protons that are close in space.
The structural elucidation of numerous other polyacetylenes from natural sources has been successfully achieved through the application of these extensive 1D and 2D NMR techniques. researchgate.netnih.govkorea.ac.kr
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for the isolation, purity assessment, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.govacs.org The compound would first be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented.
The resulting mass spectrum provides a fingerprint that can be used for identification, often by comparison to a spectral library. Even without a library entry, the fragmentation pattern can provide significant structural information. For quantification, selected ion monitoring (SIM) can be used, where the instrument only detects specific fragment ions characteristic of the target compound, thereby increasing sensitivity and reducing interferences. acs.orgacs.org GC-MS has been successfully applied to the quantification of other polyacetylenes in complex matrices like plant extracts. nih.govscielo.br
In-Depth Analysis of this compound Elusive in Scientific Literature
Despite extensive searches of scientific databases and chemical literature, detailed research findings and specific analytical methodologies for the chemical compound this compound, particularly concerning its characterization and quantification by Liquid Chromatography-Diode Array Detection (LC-DAD), are not presently available.
Liquid Chromatography-Diode Array Detection (LC-DAD) is a powerful analytical technique that separates compounds in a mixture and identifies them based on their unique UV-Vis absorption spectra. For a compound to be analyzed by LC-DAD, it must possess a chromophore, a part of the molecule that absorbs ultraviolet or visible light.
Polyacetylenes, the class of compounds to which this compound belongs, are known for their conjugated double and triple bonds, which act as strong chromophores. This structural feature generally makes them suitable for LC-DAD analysis. Similarly, the aldehyde functional group in this compound also contains a chromophore. However, the analysis of aldehydes by LC-DAD often requires a derivatization step to enhance their detectability and selectivity, as their native UV absorption can be weak and subject to interference from other compounds in complex samples.
The absence of specific studies on this compound means that no validated LC-DAD methods, including details on mobile phase composition, column type, gradient elution programs, or specific wavelengths for detection and quantification, have been published. Consequently, crucial data such as retention times, spectral information, and quantitative results in various matrices are not available.
Without such foundational research, it is not possible to provide the detailed research findings or the interactive data tables as requested. The scientific community has yet to publish focused research on the analytical determination of this specific polyacetylene aldehyde.
Mechanistic Investigations of Biochemical and Cellular Interactions
Exploration of 2-Tridecene-4,7-diynal's Integration into Lipid Metabolism Pathways
This compound is classified as a long-chain fatty aldehyde, a class of molecules intrinsically linked to lipid metabolism. nih.gov While specific studies detailing the complete metabolic pathway of this compound are limited, its structural characteristics suggest its participation in fatty acid and lipid homeostasis.
Impact on Fatty Acid and Lipid Homeostasis
The impact of this compound on fatty acid and lipid homeostasis is an area of active investigation. One notable study involving plasma metabolomics of Parkinson's disease (PD) patients identified this compound as a differentially expressed metabolite. consensus.appresearchgate.net Specifically, its levels were found to be increased in both male and female PD patients compared to healthy controls. researchgate.net This observation suggests a potential dysregulation of lipid metabolism in the context of this neurodegenerative disease, where this compound may be a marker or a contributing factor to the altered metabolic state. The broader class of polyunsaturated aldehydes (PUAs) is known to originate from the oxidative transformation of polyunsaturated fatty acids. plos.org Therefore, the presence of this compound could reflect changes in upstream fatty acid pools or oxidative stress levels.
Role as a Fatty Aldehyde Metabolite
As a fatty aldehyde, this compound is recognized as a metabolite within the broader category of fatty acyls. nih.govconsensus.app Fatty aldehydes are key intermediates in a variety of metabolic pathways. They can be generated from the metabolism of other lipids and can, in turn, be converted into other molecules. For instance, α,β-unsaturated aldehydes, a category that includes this compound due to its C2-C3 double bond, are known to be metabolized in vivo, in some cases through conjugation with glutathione (B108866) and subsequent excretion as mercapturate conjugates. nih.gov While this specific metabolic fate has not been directly demonstrated for this compound, it represents a plausible metabolic route for this class of compounds. The Human Metabolome Database (HMDB) also lists related compounds like 12-Tridecene-4,6,8,10-tetraynal as being involved in fatty acid metabolism and lipid peroxidation pathways, further supporting the role of such structures within lipid metabolic networks.
Interactions with Cellular Components and Macromolecules
The chemical structure of this compound, featuring a reactive α,β-unsaturated aldehyde moiety and two alkyne groups, suggests a high potential for interaction with cellular components.
Influence on Cellular Signaling Cascades
While direct evidence for the influence of this compound on specific cellular signaling cascades is not yet available, studies on other long-chain fatty aldehydes and PUAs provide some insights. Long-chain fatty aldehydes have been suggested to act as signaling lipids, capable of modulating cellular functions. nih.gov For example, some aldehydes can affect the activity of transcription factors and enzymes involved in key cellular processes. nih.gov Given that other PUAs have been shown to act as infochemicals in marine ecosystems, it is conceivable that this compound could also participate in cell-to-cell signaling, although this remains to be experimentally verified. plos.org
Potential for Covalent Adduct Formation
The electrophilic nature of the α,β-unsaturated aldehyde in this compound makes it a candidate for forming covalent adducts with cellular nucleophiles, particularly proteins. plos.orgnih.gov This type of interaction, known as Michael addition, can lead to the modification of protein structure and function. Studies on other PUAs have shown that they can covalently modify proteins, targeting specific amino acid residues such as cysteine. plos.orgnih.gov Research using a molecular probe based on 2,4-decadienal, another PUA, revealed selective covalent modification of target proteins involved in crucial cellular processes like photosynthesis in diatoms. plos.org Furthermore, the alkyne groups in this compound could also potentially participate in reactions with cellular components, a characteristic exploited in the development of chemical probes for studying protein interactions. nih.gov The formation of protein adducts by reactive aldehydes is a known mechanism of cellular toxicity and modulation of enzyme activity. nih.govmanchester.ac.uk
Mechanistic Basis of Any Observed Biological Effects in Model Systems (Excluding Clinical Outcomes)
Currently, there is a lack of published research on the mechanistic basis of biological effects of this compound in specific model systems. The primary observation of its elevated levels comes from a human metabolomics study on Parkinson's disease, which does not provide mechanistic details in a model organism. consensus.appresearchgate.net
However, based on the known reactivity of similar compounds, a plausible mechanism for any biological effects of this compound would involve its ability to form covalent adducts with proteins and potentially other macromolecules. plos.orgnih.gov Such adduct formation could lead to:
Enzyme Inhibition or Activation: Modification of critical amino acid residues in enzymes could alter their catalytic activity, thereby disrupting metabolic pathways. manchester.ac.uk
Alteration of Protein Function: Adduction to non-enzymatic proteins could affect their conformation, interactions with other proteins, or their role in cellular structures and signaling pathways.
Induction of Oxidative Stress: The reaction of aldehydes with cellular components can contribute to the depletion of cellular antioxidants like glutathione, leading to a state of oxidative stress. nih.gov
It is important to emphasize that these are hypothesized mechanisms based on the chemical properties of this compound and studies on related compounds. Future research using in vitro and in vivo model systems is necessary to elucidate the specific molecular mechanisms underlying the biological roles of this compound.
Interactive Data Table: Metabolomics Data for this compound in Parkinson's Disease
The following table summarizes the findings from a plasma metabolomics study that identified this compound as a differentially expressed metabolite in Parkinson's disease patients.
| Metabolite | Fold Change (PD vs. Control) | p-value | VIP Score | Reference |
| This compound | Increased | <0.05 | >1.0 | consensus.appresearchgate.net |
Structure Activity Relationship Sar Studies of 2 Tridecene 4,7 Diynal and Its Derivatives
Systematic Modification of the Polyacetylenic and Aldehyde Moieties
The unique structure of 2-Tridecene-4,7-diynal, characterized by a conjugated system of a double bond and two triple bonds (a polyacetylene) connected to an aldehyde functional group, offers multiple avenues for systematic modification.
Modification of the Polyacetylenic Moiety:
Varying Chain Length: The length of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Shortening or lengthening the chain can modulate this property.
Saturation/Unsaturation: The degree of unsaturation is crucial for the molecule's reactivity and geometry. Reducing one or both of the triple bonds to double or single bonds would alter the planarity and conformational flexibility of the molecule. For some polyacetylenes, the presence of conjugated triple and double bonds is essential for their high biological activity.
Positional Isomers: Shifting the positions of the double and triple bonds along the carbon chain would create isomers with different three-dimensional shapes and potentially different binding affinities to biological targets.
Modification of the Aldehyde Moiety:
The aldehyde group is a reactive electrophilic center and a key site for interaction with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins, to form Schiff bases. Modifications to this group can profoundly alter the compound's reactivity and binding characteristics:
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. These changes would significantly alter the electronic nature and hydrogen bonding capabilities of the molecule, likely leading to a loss or change in its biological activity.
Formation of Derivatives: The aldehyde can be converted into various derivatives, such as imines, oximes, or hydrazones. These modifications can introduce new functional groups and steric bulk, which can be used to probe the space and electronic requirements of a potential binding site.
A hypothetical table illustrating potential modifications and their expected impact on physicochemical properties is presented below.
| Modification Site | Specific Modification | Expected Change in Physicochemical Properties | Potential Impact on Biological Activity |
| Polyacetylene Chain | Increase alkyl chain length | Increased lipophilicity | Altered membrane permeability and target binding |
| Reduction of a triple bond | Increased flexibility, loss of rigidity | Change in conformational preference and binding affinity | |
| Isomerization of double/triple bonds | Altered molecular geometry | Different fit into a binding pocket | |
| Aldehyde Group | Oxidation to carboxylic acid | Increased polarity, hydrogen bond donor/acceptor | Altered electrostatic interactions, potential loss of covalent binding |
| Reduction to primary alcohol | Increased polarity, hydrogen bond donor | Altered hydrogen bonding pattern | |
| Conversion to an imine | Introduction of a nitrogen atom, potential for new interactions | Modified reactivity and steric profile |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.
The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. wikipedia.org These descriptors quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound, a range of descriptors would be calculated to build a robust QSAR model:
0D-Descriptors: These include simple counts of atoms and bonds.
1D-Descriptors: These are based on lists of structural fragments within the molecule.
2D-Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D-Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity.
A table of representative molecular descriptors that could be used in a QSAR study of this compound analogs is provided below.
| Descriptor Class | Specific Descriptor Examples | Information Encoded |
| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Bond Counts | Basic composition of the molecule |
| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Molecular size, shape, and branching |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |
| Electronic (Quantum) | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity, and electronic distribution |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Hydrophobicity and membrane permeability |
Once a set of molecular descriptors has been calculated for a series of this compound derivatives with known biological activities, statistical methods are employed to build a predictive QSAR model. bio-hpc.eu Various machine learning algorithms can be utilized for this purpose. nih.gov The goal is to create a model that can accurately predict the efficacy of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Commonly used methods include:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification (active vs. inactive) and regression (predicting a continuous activity value).
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
The predictive power of the developed QSAR models must be rigorously validated using both internal and external validation techniques to ensure their robustness and reliability.
In Silico Studies of Ligand-Receptor Interactions (Hypothetical Target Identification)
In the absence of an experimentally determined biological target for this compound, in silico methods can be employed to hypothesize potential protein targets and to study the interactions between the ligand and these putative receptors at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. d-nb.info This method can be used to screen large libraries of proteins to identify those that are most likely to bind to this compound. The process involves:
Preparation of the Ligand and Receptor Structures: The 3D structure of this compound is generated and optimized. A database of potential protein targets with known 3D structures is compiled.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, calculating a score that represents the predicted binding affinity.
Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of the binding and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand or from the ligand-binding site of a receptor.
For this compound, a ligand-based pharmacophore model could be developed by identifying its key chemical features, such as:
A hydrogen bond acceptor (the aldehyde oxygen).
Hydrophobic regions (the alkyl chain and the polyacetylene core).
A specific spatial arrangement of these features.
This pharmacophore model can then be used as a 3D query to search virtual compound libraries for other molecules that share the same essential features and are therefore likely to have similar biological activity. This approach is particularly useful for identifying structurally diverse compounds that may bind to the same target.
A hypothetical pharmacophore model for this compound might include the features outlined in the table below.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with a Receptor |
| Hydrogen Bond Acceptor | Aldehyde oxygen atom | Interaction with hydrogen bond donor residues (e.g., Ser, Thr, Tyr) |
| Hydrophobic Feature 1 | Terminal alkyl chain | Interaction with hydrophobic pockets in the receptor |
| Hydrophobic Feature 2 | Polyacetylene core | Interaction with hydrophobic or aromatic residues |
| Covalent Interaction Site | Aldehyde carbon atom | Potential for covalent bond formation with nucleophilic residues (e.g., Lys, Cys) |
Future Directions and Emerging Research Avenues for 2 Tridecene 4,7 Diynal
Targeted Investigations into Novel Biosynthetic Enzymes
The biosynthesis of polyacetylenes, such as 2-Tridecene-4,7-diynal, is generally understood to originate from fatty acid precursors through a series of desaturation and chain-shortening reactions. nih.govresearchgate.net The C18 fatty acid, oleic acid, is a common starting point, with the crepenynate (B1232503) pathway being a frequently implicated route. researchgate.netresearchgate.net This pathway involves the action of specialized enzymes, including fatty acid desaturases (FADs) and acetylenases, which introduce double and triple bonds into the hydrocarbon chain. nih.govnih.govwikipedia.orgnih.gov
Future research must focus on identifying the specific enzymes responsible for the conversion of a likely C18 precursor into the C13 aldehyde, this compound. This will involve the exploration for novel FAD2-type enzymes that, in addition to their desaturase activity, may possess acetylenase functionality, catalyzing the formation of the characteristic diyne motif. oup.com Furthermore, the enzymatic steps leading to the aldehyde functionality and the precise chain-shortening mechanism, possibly involving β-oxidation or other oxidative cleavage, need to be elucidated. nih.gov
A proposed biosynthetic pathway, based on current knowledge of polyacetylene synthesis, is outlined below:
| Proposed Step | Precursor | Enzyme Class (Hypothesized) | Product |
| 1. Desaturation | Oleic Acid (C18:1) | Fatty Acid Desaturase (FAD2-type) | Linoleic Acid (C18:2) |
| 2. Acetylenation | Linoleic Acid (C18:2) | Acetylenase | Crepenynic Acid (C18:2, one triple bond) |
| 3. Further Desaturation/Acetylenation | Crepenynic Acid | Desaturase/Acetylenase | Polyunsaturated C18 fatty acid |
| 4. Chain Shortening & Oxidation | Polyunsaturated C18 fatty acid | Oxidoreductases/Hydrolases | This compound |
Expanding the Scope of Analytical Methodologies for Trace Detection
The detection and quantification of this compound, particularly at the trace levels expected in biological systems, presents a significant analytical challenge. Current methods for aldehyde and polyacetylene analysis, such as high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, and gas chromatography-mass spectrometry (GC-MS), provide a solid foundation. nih.govresearchgate.netnih.govscielo.brnih.gov
However, future efforts should be directed towards developing highly sensitive and specific assays for this compound. This could involve the synthesis of isotopically labeled internal standards for accurate quantification by LC-MS/MS. Additionally, the development of specific derivatization reagents that target the aldehyde or the diyne functionality could enhance detection sensitivity and chromatographic separation. nih.govnih.gov Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) could also be employed to resolve this compound from complex biological matrices. scielo.br Furthermore, the application of nuclear magnetic resonance (NMR) spectroscopy, particularly with advanced techniques for analyzing complex mixtures, could be invaluable for structural confirmation and quantification in less complex samples. acs.orgnih.gov
Advanced Synthetic Methodologies for Complex Analogues
The synthesis of this compound and its analogues is crucial for confirming its structure, for use as an analytical standard, and for probing its biological activities. The synthesis of conjugated enediynes and polyacetylenes often involves transition metal-catalyzed cross-coupling reactions. mdpi.commdpi.comresearchgate.netnih.govacs.org Strategies such as the Sonogashira coupling are instrumental in forming the carbon-carbon triple bonds. rsc.org
Future synthetic endeavors should focus on developing modular and stereocontrolled routes to this compound and a library of its analogues. This would allow for the systematic exploration of structure-activity relationships. The development of methods for the late-stage functionalization of the polyacetylene backbone would be particularly valuable for creating diverse molecular probes. mdpi.com The synthesis of analogues with modifications to the alkyl chain length, the position and geometry of the double bond, and the nature of the oxygenated function will be key to understanding its biological targets and mechanism of action. acs.orgacs.org
Deeper Elucidation of its Precise Roles in Chemical Ecology and Intracellular Signaling
Polyacetylenes are known to play significant roles in the chemical ecology of plants and fungi, often acting as phytoalexins and defense compounds against pathogens and herbivores. researchgate.netmdpi.comwhiterose.ac.uk On the other hand, lipid-derived aldehydes are recognized as important signaling molecules in various cellular processes, including inflammation and stress responses. nih.govnih.govmdpi.commdpi.comresearchgate.net
A critical area for future research is to determine the specific ecological and signaling functions of this compound. In the context of the organisms that produce it, studies should investigate its potential role in defense, allelopathy, or as a signaling molecule in developmental processes. mdpi.com In human biology, where it has been detected in plasma, research should focus on its potential role as an intracellular signaling molecule. nih.govnih.govu-tokyo.ac.jp Investigations could explore its interaction with cellular macromolecules, such as proteins and DNA, and its impact on key signaling pathways, like those involving MAP kinases or NF-κB. nih.govresearchgate.netresearchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Networks
To gain a holistic understanding of the biological relevance of this compound, it is imperative to move beyond single-omic approaches and embrace data integration. nih.govfrontiersin.orgmdpi.commdpi.comnih.govbmbreports.org The integration of metabolomics data, which identifies and quantifies this compound, with transcriptomics data can reveal correlations between its abundance and the expression of specific genes. researchgate.netscispace.comresearchgate.net
Future research should employ integrated multi-omics strategies to construct the biological network associated with this compound. By correlating its levels with transcriptomic, proteomic, and lipidomic data, it will be possible to identify the biosynthetic genes, regulatory factors, and downstream targets of this molecule. frontiersin.orgmdpi.com This systems-level approach will be instrumental in elucidating its complete biosynthetic pathway, its regulation, and its functional roles within the broader context of cellular and organismal metabolism.
Q & A
Q. Table 1. Key Properties of this compound
| Property | Method | Reference |
|---|---|---|
| Molecular Weight | Mass Spectrometry (MS) | |
| Solubility in H2O | Gravimetric Analysis | |
| Stability (pH 7) | Accelerated Aging Test |
In longitudinal studies involving this compound, how can data integrity be maintained when encountering inconsistent experimental outcomes?
Q. Advanced Research Focus
- Data Auditing : Implement version control for raw datasets and metadata .
- Contradiction Logs : Record anomalies with timestamps and contextual notes (e.g., equipment calibration status) .
- Mixed-Methods Analysis : Combine quantitative data (e.g., HPLC yields) with qualitative observations (e.g., color changes during reactions) to identify systemic errors .
Ethical data-sharing practices, such as de-identifying sensitive information while adhering to open-science principles, ensure transparency without compromising patient/participant rights .
How can researchers design a robust literature review framework for this compound-related studies?
Q. Basic Research Focus
- Categorization : Organize sources into synthesis, toxicity, and application categories .
- Critical Appraisal : Use checklists to evaluate study quality (e.g., sample size, control groups) .
- Gaps Identification : Highlight contradictions in reported bioactivity or synthesis routes .
Advanced tools like semantic search engines can improve retrieval of niche studies .
What strategies mitigate risks when extrapolating in vitro results of this compound to in vivo models?
Q. Advanced Research Focus
- Dose-Response Calibration : Use allometric scaling to adjust concentrations for metabolic differences .
- Toxicokinetic Modeling : Predict tissue distribution using compartmental models .
- Contradiction Protocols : Predefine criteria for discarding outliers (e.g., >3 SD from mean) .
Interdisciplinary collaboration with pharmacologists ensures biological relevance .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
